(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate
Overview
Description
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are characterized by the presence of an isoindoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains a 4,4-difluorocyclohexane moiety, which adds to its unique chemical properties.
Preparation Methods
The synthesis of (1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate typically involves the reaction of an isoindoline derivative with a difluorocyclohexane carboxylate precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate can be compared with other isoindoline derivatives and difluorocyclohexane compounds. Similar compounds include:
1,3-Dioxoisoindolin-2-YL 4-fluorocyclohexane-1-carboxylate: This compound has a similar structure but with only one fluorine atom on the cyclohexane ring. It may exhibit different chemical and biological properties due to the reduced fluorine content.
1,3-Dioxoisoindolin-2-YL cyclohexane-1-carboxylate: This compound lacks the fluorine atoms on the cyclohexane ring, which may affect its reactivity and biological activity.
4,4-Difluorocyclohexane-1-carboxylic acid: This compound contains the difluorocyclohexane moiety but lacks the isoindoline nucleus. It may be used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of the isoindoline and difluorocyclohexane moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4,4-difluorocyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c16-15(17)7-5-9(6-8-15)14(21)22-18-12(19)10-3-1-2-4-11(10)13(18)20/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPFFVLZBWOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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